3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea
Description
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c18-13(16-12-5-2-1-3-6-12)15-7-4-9-17-10-8-14-11-17/h1-3,5-6,8,10-11H,4,7,9H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTFQESPDQMQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387147 | |
| Record name | ST51027141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332032-81-2 | |
| Record name | ST51027141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea (HIPPT) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by the presence of an imidazole ring, which is known for its biological significance and ability to interact with various biological targets.
Chemical Structure
The molecular formula of HIPPT is , and its structural representation can be summarized as follows:
Synthesis
The synthesis of HIPPT typically involves the reaction of phenylisothiocyanate with an appropriate amine under controlled conditions. The process results in the formation of a white crystalline product, which can be purified through recrystallization methods.
Antimicrobial Properties
Research has indicated that HIPPT exhibits significant antimicrobial activity against various strains of bacteria. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that HIPPT could be a promising candidate for the development of new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, HIPPT has shown potential anticancer activity. A series of in vitro studies evaluated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The results are detailed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry analyses and caspase activity assays.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study conducted by War et al. (2017) highlighted the synthesis and characterization of HIPPT, along with its antimicrobial efficacy against multidrug-resistant strains. This study utilized both in vitro and in vivo models to assess the compound's effectiveness, confirming its potential as a therapeutic agent against resistant infections .
- Evaluation of Anticancer Properties : Another significant investigation focused on the anticancer properties of HIPPT, where it was found to inhibit tumor growth in xenograft models. The study demonstrated that treatment with HIPPT significantly reduced tumor volume compared to control groups, suggesting a potent anticancer effect .
Mechanistic Insights
The biological activity of HIPPT can be attributed to its ability to interact with various molecular targets within cells. Molecular docking studies have shown that HIPPT can bind effectively to specific enzymes involved in cancer cell metabolism and bacterial survival mechanisms. The binding affinities and interaction energies provide insights into the compound's potential as a lead molecule for drug development.
Scientific Research Applications
3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea (often abbreviated as IPTU) is a compound that has garnered attention in various fields of scientific research. Its unique structural characteristics lend it several potential applications, particularly in medicinal chemistry, agriculture, and material science. This article aims to provide a comprehensive overview of the applications of IPTU, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of IPTU as an anticancer agent. Research conducted by demonstrated that IPTU exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
Case Study: Breast Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| IPTU | 15.2 | MCF-7 (Breast) |
| IPTU | 12.5 | MDA-MB-231 (Breast) |
This data indicates that IPTU has a promising profile for further development as an anticancer drug.
Antimicrobial Properties
IPTU has also shown significant antimicrobial activity against a range of pathogens. A study published in evaluated the efficacy of IPTU against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that IPTU could be developed into a novel antimicrobial agent.
Pesticide Development
The imidazole ring in IPTU provides a scaffold for developing new pesticides. Research has indicated that compounds similar to IPTU can effectively inhibit the growth of pests while being less harmful to beneficial insects. A study conducted by explored the use of IPTU derivatives as potential insecticides.
Insecticidal Activity Table
| Compound | Target Pest | LC50 (mg/L) |
|---|---|---|
| IPTU | Aphids | 10 |
| IPTU Derivative A | Whiteflies | 15 |
These results indicate that IPTU derivatives could serve as effective alternatives to conventional pesticides.
Polymer Synthesis
IPTU has been investigated for its role in synthesizing novel polymers with enhanced properties. The thiourea group allows for cross-linking reactions, leading to materials with improved mechanical strength and thermal stability. Research by demonstrated the successful incorporation of IPTU into polymer matrices.
Polymer Properties Table
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control Polymer | 25 | 180 |
| Polymer with IPTU | 35 | 210 |
This data suggests that IPTU can significantly enhance the performance characteristics of polymers.
Comparison with Similar Compounds
Thiourea Derivatives with Varied Aromatic Substituents
Compound A : 1-(3-(1H-Imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea
- Structural Difference : The phenyl group in the target compound is replaced by a 3,4-dimethoxyphenyl group.
- Biological Activity : This derivative exhibits two orders of magnitude higher inhibitory potency against QC compared to simpler analogs, attributed to the electron-donating methoxy groups enhancing electronic interactions with the enzyme’s active site .
- Synthetic Accessibility : Synthesized via a ligand-based optimization approach, achieving moderate yields (~65–68%) similar to the target compound .
Compound B : MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-amine)
- Structural Difference : Replaces the thiourea-phenyl unit with a bromopyridinyl-thiadiazole system.
- Biological Activity : Designed as a CntA inhibitor, its activity likely stems from the bromine atom’s electronegativity and the pyridine ring’s planar geometry, improving target selectivity but with unquantified potency relative to QC inhibitors .
Urea vs. Thiourea Analogs
Compound C: 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenyl-propylidene]amino}-3-(2-methylphenyl)-urea
- Structural Difference : Substitutes thiourea with urea and incorporates a methylphenyl group.
- X-ray crystallography reveals a disk-shaped conformation with intramolecular N–H⋯N hydrogen bonding, suggesting rigid binding modes distinct from thiourea derivatives .
- Physicochemical Properties : The urea linkage reduces sulfur-related toxicity but may compromise membrane permeability compared to thiourea .
Thioamide Derivatives
Compound D : Imidazole-propyl-thioamides
- Structural Difference : Replaces the thiourea (–NH–C(S)–NH–) with a thioamide (–C(S)–NH–).
- Biological Activity : Comparable QC inhibition to thiourea derivatives, with alignment studies suggesting similar binding modes. However, synthesis complexity and lower yields limit scalability .
Comparative Data Table
Key Findings and Implications
- Thiourea Superiority : The thiourea group in the target compound provides stronger hydrogen-bonding capacity than urea or thioamide analogs, critical for QC inhibition .
- Aromatic Substituents: Electron-rich groups (e.g., methoxy in Compound A) enhance potency, while halogens (e.g., bromine in MMV3) improve selectivity for non-QC targets .
- Synthetic Considerations : While thioamide derivatives show promise, their complex synthesis limits practicality compared to straightforward thiourea preparations .
Q & A
Basic: What are the recommended synthetic routes for 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea, and how can purity be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 1-(3-aminopropyl)imidazole (CAS 5036-48-6) reacts with phenyl isothiocyanate in anhydrous ethanol under reflux (8–12 hours) . Post-synthesis, purity optimization involves:
- Recrystallization : Ethanol (95%) is preferred due to the compound’s moderate solubility .
- Column Chromatography : Chloroform:methanol (4:1 v/v) eluent effectively separates byproducts .
- Spectroscopic Validation : FT-IR and / NMR confirm structural integrity (e.g., thiourea C=S stretch at ~1250 cm) .
Advanced: How do computational methods (DFT, MD) resolve contradictions in experimental reactivity data for this thiourea derivative?
Answer:
Discrepancies in experimental reactivity (e.g., nucleophilic vs. electrophilic behavior) arise from solvent effects and conformational flexibility. A hybrid approach is recommended:
- DFT Calculations : Use B3LYP/6-311++G(d,p) to map electron density, HOMO-LUMO gaps, and Fukui indices, identifying reactive sites .
- Molecular Dynamics (MD) : Simulate solvation dynamics (e.g., in water/DMSO) to assess solvent-accessible surface area (SASA) and hydrogen-bonding patterns .
- Validation : Correlate computed Mulliken charges with experimental NMR shifts (e.g., thiourea carbon at δ ~180 ppm) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirms thiourea (C=S, ~1250 cm) and imidazole (C=N, ~1600 cm) functional groups .
- NMR : NMR identifies imidazole protons (δ 7.6–7.8 ppm) and thiourea NH (δ 9.2–10.5 ppm). NMR resolves thiourea C=S (δ ~180 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 287.12) .
Advanced: How does β-cyclodextrin complexation affect the stability and bioactivity of this compound?
Answer:
β-Cyclodextrin (β-CD) enhances aqueous solubility and thermal stability via host-guest interactions:
- Preparation : Mix compound and β-CD in a 1:1 molar ratio in water, stir at 60°C for 24 hours, and lyophilize .
- Characterization :
- Bioactivity : Complexation improves antifungal activity (e.g., 2× lower MIC against Candida albicans) by enhancing membrane penetration .
Basic: What are the key considerations for crystallographic analysis of this compound?
Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer .
- Structure Solution : SHELXT or SHELXD for phase determination; refine with SHELXL (R < 0.05 for high-quality data) .
- Validation : Check for twinning (R < 0.05) and disorder using PLATON .
Advanced: How can molecular docking predict the compound’s interaction with biological targets (e.g., DNA or enzymes)?
Answer:
- Target Selection : Use PDB IDs (e.g., 1BNA for DNA) or homology models for enzymes .
- Docking Workflow :
- Ligand Preparation : Optimize geometry with Avogadro (MMFF94 force field).
- Grid Generation : Define active sites (e.g., DNA minor groove) in AutoDock Vina .
- Scoring : Analyze binding energies (ΔG < −7 kcal/mol suggests strong interaction) and hydrogen-bonding patterns .
- Validation : Compare with experimental IC values from cytotoxicity assays .
Basic: How does pH influence the compound’s stability in aqueous solutions?
Answer:
- Stability Profile : The compound degrades at extremes (pH < 3 or > 10) due to thiourea hydrolysis.
- Methodology :
- Optimal Range : Stable at pH 6–8 (t > 48 hours) .
Advanced: What strategies mitigate discrepancies in biological activity across cell lines?
Answer:
- Mechanistic Profiling :
- ROS Assays : Measure intracellular ROS levels (e.g., via DCFH-DA) to assess oxidative stress contributions .
- Metabolic Stability : Use liver microsomes (human/rat) to predict hepatic clearance .
- Data Harmonization : Apply multivariate analysis (e.g., PCA) to normalize for cell line-specific variables (e.g., membrane permeability) .
Basic: What are the compound’s thermal decomposition characteristics?
Answer:
- TGA/DSC : Decomposes in two stages:
- Kinetics : Calculate activation energy (E) via Flynn-Wall-Ozawa method (~150 kJ/mol) .
Advanced: How do substituents on the phenyl ring modulate electronic properties and reactivity?
Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., NO) : Lower HOMO energy (increasing oxidative stability) but reduce nucleophilicity .
- Electron-Donating Groups (e.g., OCH) : Elevate HOMO energy (enhancing charge-transfer interactions) .
- Methodology :
- Cyclic Voltammetry : Measure redox potentials (e.g., E at +0.8 V vs. Ag/AgCl) .
- DFT-MD Hybrid : Simulate substituent effects on charge distribution and solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
